molecular formula C8H8FIO B2483145 1-(4-Fluoro-3-iodophenyl)ethan-1-ol CAS No. 1909313-55-8

1-(4-Fluoro-3-iodophenyl)ethan-1-ol

Cat. No.: B2483145
CAS No.: 1909313-55-8
M. Wt: 266.054
InChI Key: FZVURDMNXKRARQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-iodophenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine and iodine atom attached to a phenyl ring, along with an ethan-1-ol group

Properties

IUPAC Name

1-(4-fluoro-3-iodophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVURDMNXKRARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-iodobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride (NaBH4) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products:

    Oxidation: 1-(4-Fluoro-3-iodophenyl)ethanone.

    Reduction: 1-(4-Fluoro-3-iodophenyl)ethane.

    Substitution: 1-(4-Fluoro-3-azidophenyl)ethan-1-ol.

Scientific Research Applications

1-(4-Fluoro-3-iodophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine and iodine atoms can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

    1-(4-Fluoro-3-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of iodine.

    1-(4-Fluoro-3-bromophenyl)ethan-1-ol: Contains a bromine atom instead of iodine.

    1-(4-Fluoro-3-iodophenyl)propan-1-ol: Similar structure with an additional carbon in the alkyl chain.

Uniqueness: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances the compound’s ability to participate in substitution reactions and form strong interactions with molecular targets .

Biological Activity

1-(4-Fluoro-3-iodophenyl)ethan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various therapeutic contexts.

Chemical Structure and Properties

The compound features a fluorinated and iodinated phenyl group attached to an ethan-1-ol moiety, which contributes to its unique chemical properties. The presence of halogens (fluorine and iodine) enhances its lipophilicity and may influence its interaction with biological targets.

This compound operates through several biochemical pathways:

  • Target Enzymes : It primarily interacts with enzymes involved in metabolic processes, potentially inhibiting or modulating their activity.
  • Protein Synthesis Inhibition : Similar to other halogenated compounds, it may interfere with protein synthesis pathways, affecting cellular function and viability.

Biological Activity

The biological activity of this compound includes:

  • Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Activity Type Efficacy
AntibacterialModerate
AntifungalModerate

Case Studies and Research Findings

Several studies have provided insights into the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested .
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), with an IC50 of approximately 5 µM, indicating potential use in treating Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption due to its lipophilic nature.
  • Distribution : High tissue distribution owing to the presence of halogen substituents.
  • Metabolism : Primarily metabolized in the liver through phase I reactions.

Future Directions

Ongoing research aims to optimize the synthesis of this compound derivatives to enhance its biological activity and selectivity. Potential applications include:

  • Development of targeted therapies for cancer and infectious diseases.
  • Exploration of its role as a lead compound in drug discovery.

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